(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol
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Overview
Description
(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is a chiral compound with a molecular structure that includes a fluorophenyl group attached to an oxan-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and a suitable oxirane derivative.
Reaction Conditions: The key step involves the nucleophilic addition of the oxirane to the 3-fluorobenzaldehyde under basic conditions, followed by a stereoselective reduction to yield the desired this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic addition and reduction reactions.
Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Automation: Implementation of automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(3-Chlorophenyl)oxan-4-ol: Similar structure with a chlorine atom instead of fluorine.
(2S,4R)-2-(3-Bromophenyl)oxan-4-ol: Similar structure with a bromine atom instead of fluorine.
(2S,4R)-2-(3-Methylphenyl)oxan-4-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(2S,4R)-2-(3-fluorophenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11,13H,4-5,7H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVLMSXDBRSIB-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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